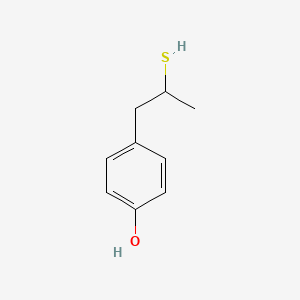

4-(2-Sulfanylpropyl)phenol

Description

BenchChem offers high-quality 4-(2-Sulfanylpropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Sulfanylpropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

4-(2-sulfanylpropyl)phenol |

InChI |

InChI=1S/C9H12OS/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,10-11H,6H2,1H3 |

InChI Key |

MWARKWYMADOKBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)S |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 4-(2-Sulfanylpropyl)phenol?

Chemical Identity, Synthesis, and Reactivity Guide

Executive Summary

4-(2-Sulfanylpropyl)phenol (CAS: 1546149-14-7) is a bifunctional organic compound characterized by a phenolic ring substituted at the para position with a 2-sulfanylpropyl chain. As a sulfur analog of the sympathomimetic amine hydroxyamphetamine, this molecule presents unique utility in metabolic studies, polymer cross-linking, and as a "soft" nucleophilic building block in medicinal chemistry.

This technical guide provides a rigorous structural analysis, a validated synthetic protocol via isothiouronium intermediates, and a detailed physicochemical profile. It is designed for researchers requiring high-purity synthesis and characterization data.

Structural Elucidation & Stereochemistry

The molecule consists of a 4-hydroxyphenyl core attached to a propyl chain. The distinguishing feature is the sulfanyl (-SH) group located at the C2 position of the propyl chain.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-(2-Sulfanylpropyl)phenol |

| Common Synonyms | 4-(2-Mercaptopropyl)phenol; p-Hydroxy-alpha-methyl-phenethyl mercaptan |

| CAS Number | 1546149-14-7 |

| Molecular Formula | |

| Molecular Weight | 168.26 g/mol |

| SMILES | OC1=CC=C(CC(S)C)C=C1 |

Stereochemical Considerations

The C2 carbon of the propyl chain is a chiral center , resulting in two enantiomers:

-

(2R)-4-(2-Sulfanylpropyl)phenol

-

(2S)-4-(2-Sulfanylpropyl)phenol

Unless stereoselective synthesis (e.g., using chiral sulfinylation reagents) is employed, the standard synthetic routes yield a racemic mixture (

Spectroscopic Signatures (Predicted)

-

H NMR (400 MHz, CDCl

-

~1.35 (d, 3H, -CH

- ~1.50 (d, 1H, -SH): Thiol proton (exchangeable, often split by CH).

-

~2.70-2.90 (m, 2H, Benzylic -CH

- ~3.10-3.30 (m, 1H, -CH-SH): Multiplet for the methine proton.

- ~6.75 (d, 2H, Ar-H ortho to OH) and 7.05 (d, 2H, Ar-H meta to OH): Characteristic AA'BB' para-substitution pattern.

-

~1.35 (d, 3H, -CH

-

IR Spectroscopy:

-

2550–2600 cm

: Weak S-H stretching vibration (diagnostic). -

3200–3500 cm

: Broad O-H stretch (phenolic).

-

Synthetic Methodology: The Isothiouronium Route

Direct sulfuration of phenols is often non-selective. The most robust protocol for laboratory-scale production involves the conversion of the corresponding alcohol, 4-(2-hydroxypropyl)phenol , into a thiol via an isothiouronium salt intermediate. This method minimizes disulfide formation and avoids the use of highly toxic H

Reaction Pathway Visualization

The following diagram outlines the conversion of the alcohol precursor to the final thiol product using thiourea, followed by alkaline hydrolysis.

Figure 1: Synthetic pathway via isothiouronium salt to ensure regiospecific thiol placement.

Detailed Protocol

Reagents:

-

4-(2-Hydroxypropyl)phenol (1.0 eq)

-

Thiourea (1.2 eq)

-

Hydrobromic acid (48% aq, 3.0 eq)

-

Sodium Hydroxide (10% aq)

-

Hydrochloric acid (1M)[1]

Procedure:

-

Activation & Substitution:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-hydroxypropyl)phenol (15.2 g, 100 mmol) in 48% HBr (30 mL).

-

Add thiourea (9.1 g, 120 mmol) in one portion.

-

Heat the mixture to reflux (approx. 100°C) for 3–4 hours. Mechanism: The alcohol is protonated and displaced by the sulfur of thiourea, forming the S-alkylisothiouronium bromide.

-

-

Hydrolysis:

-

Cool the reaction mixture to room temperature. A precipitate (the salt) may form.

-

Add 10% NaOH solution (100 mL) slowly to the mixture.

-

Heat gently to 60°C for 1 hour under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the liberating thiol.

-

-

Isolation:

-

Cool the mixture and acidify to pH ~4 using 1M HCl. Caution: Do not acidify too strongly as thiols can cyclize or polymerize under harsh acid conditions.

-

Extract with Dichloromethane (DCM) (

mL). -

Wash the organic layer with brine, dry over anhydrous MgSO

, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is purified via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2).

-

Yield: Typically 65–75% as a pale yellow oil or low-melting solid.

-

Physicochemical Properties & Reactivity Profile

Understanding the dual nature of the phenol and thiol groups is critical for application.

Key Constants

| Parameter | Value (Approx.) | Context |

| pKa (Thiol) | ~10.5 | The -SH group is less acidic than typical thiophenols but similar to alkyl thiols. |

| pKa (Phenol) | ~9.9 | The phenolic -OH is slightly more acidic than the thiol, meaning bases will deprotonate the phenol first. |

| LogP | 2.3 | Moderately lipophilic; cell-permeable. |

| Solubility | DMSO, Ethanol, DCM | Poor solubility in water; soluble in alkaline aqueous solutions. |

Reactivity Matrix

The molecule possesses two nucleophilic sites: the Hard phenolate oxygen and the Soft thiolate sulfur.

-

Oxidation Sensitivity: The thiol group is highly susceptible to oxidation, forming disulfides (dimers) upon exposure to air.

-

Storage: Must be stored under Argon at -20°C.

-

Handling: Use reducing agents like DTT (Dithiothreitol) if maintaining the monomeric state in solution is required.

-

-

Chemoselective Alkylation:

-

Soft Electrophiles (e.g., Maleimides, Alkyl Halides): Reaction occurs preferentially at the Sulfur atom.

-

Hard Electrophiles (e.g., Acyl Chlorides): Reaction may occur at the Oxygen (Phenol) unless the thiol is protected.

-

Applications in Research

Metabolic Probe

As a sulfur analog of hydroxyamphetamine, this compound is used to study Phase II conjugation reactions. The thiol group acts as a trap for glucuronidation or methylation enzymes, potentially inhibiting pathways that normally process the amine analog.

Polymer Chemistry (Thiol-Ene Click)

The terminal phenol allows for anchoring into rigid polymer backbones, while the pendant thiol group remains free for Thiol-Ene click chemistry . This is particularly useful for creating functionalized hydrogels where post-polymerization modification is required.

Metal Chelation

The 4-(2-Sulfanylpropyl)phenol structure can act as a bidentate ligand precursor (if the phenol is deprotonated), but it primarily binds soft metals (Au, Ag, Hg) through the thiol group. This property is utilized in developing self-assembled monolayers (SAMs) on gold sensors where the phenol group provides a hydrophilic surface interface.

References

-

PubChem Compound Summary. (2025). 4-(2-Sulfanylpropyl)phenol (CID 1546149-14-7). National Center for Biotechnology Information. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Isothiouronium synthesis protocols).

-

Patai, S. (1974). The Chemistry of the Thiol Group. John Wiley & Sons.[2][3][4] (Authoritative source on thiol acidity and reactivity).

Sources

The Elusive Presence of 4-(2-Sulfanylpropyl)phenol in Food: A Technical Guide to its Potential Origins, Analysis, and Significance

Abstract

This technical guide delves into the intriguing yet sparsely documented world of 4-(2-sulfanylpropyl)phenol, a sulfur-containing phenolic compound. While direct evidence of its natural occurrence in food products is limited, this paper aims to provide a comprehensive framework for researchers, scientists, and drug development professionals to understand its potential formation, analytical challenges, and putative sensory and biological impact. By examining related, well-characterized sulfur-containing and phenolic compounds, we extrapolate potential pathways and properties of 4-(2-sulfanylpropyl)phenol, offering a roadmap for future research into this and other novel food constituents.

Introduction: The Intersection of Sulfur and Phenolic Chemistry in Food

The sensory landscape of our food is painted by a complex palette of volatile and non-volatile compounds. Among these, phenolic and sulfur-containing molecules play pivotal roles, contributing to desirable aromas, off-flavors, and a range of bioactive properties.[1][2][3][4] Phenolic compounds, ubiquitous in plant-based foods, are responsible for attributes like bitterness, astringency, and color, and are lauded for their antioxidant properties.[2][3][4][5] Sulfur-containing compounds, on the other hand, are renowned for their potent, often pungent, aromas, with exceptionally low odor thresholds, significantly impacting the flavor profiles of beverages like coffee, beer, and wine even at trace concentrations.[6][7]

The compound 4-(2-sulfanylpropyl)phenol represents a fascinating convergence of these two chemical classes. Its structure, featuring a phenol ring substituted with a sulfur-containing propyl group, suggests a potential for unique sensory and biological characteristics. However, a review of current scientific literature reveals a significant gap in our understanding of its natural occurrence in food. This guide, therefore, takes a theoretical and comparative approach. We will explore the plausible formation pathways of such a molecule in food matrices, outline state-of-the-art analytical strategies for its detection, and hypothesize its sensory and biological significance based on the known properties of its chemical relatives.

Putative Formation Pathways of 4-(2-Sulfanylpropyl)phenol in Food

The presence of a sulfanylpropyl group attached to a phenol suggests that 4-(2-sulfanylpropyl)phenol is likely not a primary plant metabolite but rather a product of food processing, such as heating, fermentation, or aging. Several chemical reactions common in food systems could lead to its formation.

Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a primary source of flavor compounds in cooked foods.[6][7] The involvement of the sulfur-containing amino acid cysteine in the Maillard reaction is a well-established pathway for the formation of numerous volatile sulfur compounds. It is plausible that a phenolic precursor could react with intermediates of the Maillard reaction involving cysteine to form 4-(2-sulfanylpropyl)phenol.

A key related reaction is the Strecker degradation of cysteine, which produces methanethiol and other reactive sulfur-containing intermediates. These intermediates could subsequently react with a suitable phenolic precursor.

Caption: Plausible formation pathway of 4-(2-sulfanylpropyl)phenol.

Microbial Metabolism

In fermented foods and beverages such as beer and wine, yeast and bacteria can produce a wide array of volatile compounds.[8][9] Certain yeast strains, for instance, can decarboxylate phenolic acids like ferulic acid and p-coumaric acid to form 4-vinylguaiacol and 4-vinylphenol, respectively.[8] These vinylphenols are reactive and could potentially undergo addition reactions with sulfur compounds, such as hydrogen sulfide (H₂S), which is also a common byproduct of yeast metabolism.

Potential Natural Occurrence in Food Products

While direct identification of 4-(2-sulfanylpropyl)phenol is lacking, we can infer its potential presence in foods where its precursors and the necessary reaction conditions coexist.

Table 1: Potential Food Sources of 4-(2-Sulfanylpropyl)phenol and Related Sulfur-Containing Phenols

| Food Product | Potential Precursors | Relevant Processes | Related Compounds Identified |

| Coffee | Phenolic acids (e.g., ferulic acid), sulfur-containing amino acids | Roasting (Maillard reaction, Strecker degradation) | 2-Furfurylthiol, phenol/thiol conjugates[6][7][10][11][12][13] |

| Beer | Phenolic acids from malt (e.g., ferulic acid), sulfur-containing amino acids from malt and yeast | Mashing, boiling, fermentation | 4-Vinylguaiacol, chlorophenols[8][9][14][15][16] |

| Wine | Phenolic acids from grapes, sulfur compounds from yeast metabolism and grape precursors | Fermentation, aging | 4-Ethylphenol, 4-ethylguaiacol, pyranoanthocyanins[2][3][17][18][19][20] |

| Smoked Foods | Lignin from wood smoke (source of phenols), sulfur-containing compounds in the food matrix | Smoking process (thermal degradation of wood) | Guaiacol, syringol, cresols[21][22][23][24][25][26] |

Analytical Methodologies for Detection and Quantification

The analysis of trace-level, reactive sulfur-containing phenolic compounds in complex food matrices presents significant challenges.[27] A robust analytical workflow is crucial for the unambiguous identification and accurate quantification of such compounds.

Sample Preparation and Extraction

The high reactivity of the sulfhydryl group necessitates careful sample preparation to prevent oxidation or binding to the matrix. Derivatization is often employed to stabilize the thiol group and improve chromatographic separation and detection.

Step-by-Step Protocol for Extraction and Derivatization (General Approach):

-

Sample Homogenization: Homogenize the food sample under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation.

-

Solvent Extraction: Extract the homogenized sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a controlled pH.

-

Derivatization: React the extract with a derivatizing agent specific for thiols, such as pentafluorobenzyl bromide (PFBBr) or 2,2'-dithiobis(5-nitropyridine) (DTNP).

-

Purification: Clean up the derivatized extract using solid-phase extraction (SPE) to remove interfering matrix components.

-

Concentration: Carefully concentrate the purified extract to the desired volume for analysis.

Chromatographic Separation and Detection

Gas chromatography (GC) coupled with mass spectrometry (MS) is the preferred technique for the analysis of volatile and semi-volatile sulfur compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenolic content in wine - Wikipedia [en.wikipedia.org]

- 3. wineanorak.com [wineanorak.com]

- 4. Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensory Nutrition and Bitterness and Astringency of Polyphenols [mdpi.com]

- 6. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 7. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beerandbrewing.com [beerandbrewing.com]

- 9. micetgroup.com [micetgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. Nature of phenolic compounds in coffee melanoidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative studies on the formation of phenol/2-furfurylthiol conjugates in coffee beverages toward the understanding of the molecular mechanisms of coffee aroma staling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coffee Phenolics and Their Interaction with Other Food Phenolics: Antagonistic and Synergistic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. canadahomebrews.ca [canadahomebrews.ca]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Wine Phenolic Compounds: Chemistry, Functionality and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interactions between Polyphenols and Volatile Compounds in Wine: A Literature Review on Physicochemical and Sensory Insights | MDPI [mdpi.com]

- 19. A Guide to: Wine Polyphenols - HBG [hawaiibevguide.com]

- 20. preprints.org [preprints.org]

- 21. agro.icm.edu.pl [agro.icm.edu.pl]

- 22. Sensory Characteristics of Combinations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ives-openscience.eu [ives-openscience.eu]

- 24. The effect of phenol composition on the sensory profile of smoke affected wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. digicomst.ie [digicomst.ie]

- 26. Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-(2-Sulfanylpropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Sulfanylpropyl)phenol is a bifunctional organic molecule containing both a phenol and a thiol group. This unique combination of functional groups makes it an interesting candidate for various applications, including as an antioxidant, a polymerization modifier, and a building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in any research or industrial setting. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 4-(2-Sulfanylpropyl)phenol, grounded in established principles and data from analogous compounds.

Molecular Structure and Key Features

The structure of 4-(2-sulfanylpropyl)phenol, with the IUPAC name 4-(2-mercaptopropyl)phenol, dictates its spectroscopic behavior. The molecule consists of a phenol ring substituted at the para position with a 2-sulfanylpropyl group. This structure presents several key features that will be reflected in its spectra: the aromatic protons of the p-disubstituted benzene ring, the methine and methyl protons of the sec-propyl chain, the labile phenolic hydroxyl proton, and the thiol proton.

Figure 1: Molecular structure of 4-(2-Sulfanylpropyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(2-Sulfanylpropyl)phenol, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals corresponding to the aromatic protons, the propyl chain protons, the phenolic hydroxyl proton, and the thiol proton. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectrum would be recorded on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0-7.2 | Doublet | 2H | Aromatic protons ortho to the propyl group |

| ~ 6.7-6.9 | Doublet | 2H | Aromatic protons ortho to the hydroxyl group |

| ~ 4.8-5.5 | Singlet (broad) | 1H | Phenolic -OH proton |

| ~ 3.2-3.6 | Multiplet | 1H | Methine proton (-CH-) of the propyl group |

| ~ 2.8-3.1 | Multiplet | 2H | Methylene protons (-CH₂-) of the propyl group |

| ~ 1.5-1.8 | Triplet | 1H | Thiol -SH proton |

| ~ 1.2-1.4 | Doublet | 3H | Methyl protons (-CH₃) of the propyl group |

Interpretation:

-

Aromatic Region (6.7-7.2 ppm): The para-substitution pattern of the benzene ring will result in a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating hydroxyl group are expected to be more shielded and appear at a lower chemical shift (~6.7-6.9 ppm) compared to the protons ortho to the alkyl group (~7.0-7.2 ppm).

-

Phenolic Proton (4.8-5.5 ppm): The chemical shift of the phenolic hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be exchanged with D₂O, causing the signal to disappear.

-

Propyl Chain (1.2-3.6 ppm): The protons of the 2-sulfanylpropyl group will exhibit characteristic splitting patterns. The methyl protons will appear as a doublet due to coupling with the adjacent methine proton. The methine proton will be a multiplet due to coupling with both the methyl and methylene protons. The methylene protons, being diastereotopic, may appear as a complex multiplet.

-

Thiol Proton (1.5-1.8 ppm): The thiol proton typically appears as a triplet due to coupling with the adjacent methine proton, although this coupling can sometimes be broadened.[1] The chemical shift of the thiol proton is generally in the range of 1.3-1.5 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the molecule's symmetry, some carbon signals may be equivalent.

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR. Proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154-156 | Aromatic C-OH |

| ~ 135-138 | Aromatic C substituted with propyl group |

| ~ 128-130 | Aromatic CH ortho to the propyl group |

| ~ 115-117 | Aromatic CH ortho to the hydroxyl group |

| ~ 45-50 | Methine carbon (-CH-) |

| ~ 40-45 | Methylene carbon (-CH₂-) |

| ~ 22-25 | Methyl carbon (-CH₃) |

Interpretation:

-

Aromatic Carbons (115-156 ppm): The carbon attached to the hydroxyl group (ipso-carbon) will be the most deshielded in the aromatic region. The other substituted aromatic carbon will also have a distinct chemical shift. The two sets of aromatic CH carbons will be distinguishable.

-

Aliphatic Carbons (22-50 ppm): The chemical shifts of the propyl chain carbons are in the expected aliphatic region. The carbon attached to the sulfur atom (methine carbon) will be deshielded compared to a simple alkane due to the electronegativity of sulfur.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small molecule like 4-(2-sulfanylpropyl)phenol, GC-MS with EI is a common method.

Predicted Mass Spectrum Data (EI):

| m/z | Interpretation |

| 168 | Molecular ion [M]⁺ |

| 153 | [M - CH₃]⁺ |

| 135 | [M - SH]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ (benzylic cation) |

| 77 | [C₆H₅]⁺ |

Interpretation: The molecular ion peak at m/z 168 would confirm the molecular weight of the compound. The fragmentation pattern of alkylphenols is often characterized by benzylic cleavage.[2][3] The most prominent fragment is expected to be the benzylic cation at m/z 107, formed by the cleavage of the C-C bond between the methine and methylene groups of the propyl chain. Other significant fragments would arise from the loss of a methyl radical ([M - 15]⁺) and the loss of the sulfanyl radical ([M - 33]⁺).

Figure 2: Predicted major fragmentation pathways of 4-(2-Sulfanylpropyl)phenol in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: An IR spectrum can be recorded on a neat liquid sample (if the compound is a liquid at room temperature) using an ATR-FTIR spectrometer, or by preparing a KBr pellet if the compound is a solid.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Strong | Aliphatic C-H stretch |

| 2600-2550 | Weak | S-H stretch (thiol)[4] |

| 1610, 1510 | Medium | Aromatic C=C stretch |

| 1230 | Strong | C-O stretch (phenolic) |

Interpretation:

-

O-H Stretch (3600-3200 cm⁻¹): A strong and broad absorption in this region is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[5]

-

C-H Stretches (3100-2850 cm⁻¹): The spectrum will show distinct absorptions for aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

-

S-H Stretch (2600-2550 cm⁻¹): A weak but sharp absorption in this region is characteristic of the thiol (S-H) functional group.[4][6] Its weakness can sometimes make it difficult to observe.

-

Aromatic C=C Stretches (1610, 1510 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

C-O Stretch (1230 cm⁻¹): A strong absorption around 1230 cm⁻¹ is indicative of the C-O stretching vibration of the phenol group.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(2-Sulfanylpropyl)phenol based on established principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, MS, and IR spectra offer a detailed fingerprint for the identification and characterization of this compound. Researchers, scientists, and drug development professionals can utilize this information for structural verification, purity assessment, and as a foundational reference for further studies involving this versatile molecule. The provided experimental protocols outline standard procedures for obtaining high-quality spectroscopic data.

References

-

SpectraBase. 4-Propylphenol. [Link]

-

Canadian Science Publishing. A Low Temperature Infrared Study of Self-association in Thiols. [Link]

-

Chemistry LibreTexts. 10.10: Spectroscopy of Ethers. [Link]

-

Wikipedia. Thiol. [Link]

-

MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

-

NASA Astrophysics Data System. Infrared Spectra and Interstellar Sulfur - New Laboratory Results for H2S and Four Malodorous Thiol Ices. [Link]

-

PubChem. 4-Propylphenol. [Link]

-

NIST WebBook. Phenol, 4-propyl-. [Link]

-

ResearchGate. Mass Fragmentgram of 4-Alkylphenols and Internal Standard Concentration. [Link]

-

YouTube. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

ResearchGate. Determination of alkylphenols by GC/negative-ion chemical-ionization MS. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Volatile Thiols (3MH, 3MHA, 4MMP) by LC-MS/MS

Executive Summary

Volatile thiols are potent aroma compounds responsible for "tropical," "citrus," and "boxwood" notes in Sauvignon Blanc and other varietals. Their quantification is notoriously difficult due to:

-

Ultra-trace concentrations: Often present at ng/L (ppt) levels.

-

High reactivity: Rapid oxidation to disulfides (e.g., 3MH-disulfide) which are odorless and undetectable by thiol-specific methods.

-

Poor ionization: Native thiols lack easily ionizable sites for Electrospray Ionization (ESI) and do not fluoresce.

This protocol details a Derivatization-Assisted LC-MS/MS workflow. We utilize 4,4'-dithiodipyridine (DTDP) to selectively react with the sulfhydryl group.[1][2][3] This reaction stabilizes the analyte against oxidation and introduces a pyridine moiety, significantly enhancing ESI+ ionization efficiency. This method offers a robust, high-throughput alternative to laborious GC-MS approaches.

Scientific Mechanism & Workflow

The Chemical Challenge & Solution

Native volatile thiols are nucleophiles prone to oxidation. Direct analysis is often unfeasible due to matrix suppression and low proton affinity.

The Fix: A disulfide exchange reaction with DTDP (Aldrithiol-4).

-

Mechanism: The thiolate anion (RS⁻) attacks the disulfide bond of DTDP.

-

Result: A mixed disulfide (Analyte-S-S-Pyridine) is formed, releasing 4-thiopyridone.

-

Benefit: The pyridine ring on the derivative has a pKa ~5.2, making it easily protonated [M+H]⁺ in the acidic mobile phase used for LC-MS, drastically lowering the Limit of Detection (LOD).

Workflow Visualization

Caption: Analytical workflow for volatile thiols using DTDP derivatization. The critical step is the pre-treatment with acetaldehyde to neutralize bisulfite, which otherwise consumes the DTDP reagent.

Materials & Reagents

Critical Reagents

-

Derivatization Agent: 4,4'-dithiodipyridine (DTDP), 98% purity (Sigma-Aldrich/Merck).

-

Scavenger: Acetaldehyde (≥99.5%). Essential for wine analysis to bind SO₂.

-

Anti-oxidant: Ethylenediaminetetraacetic acid disodium salt (Na₂EDTA).

-

Internal Standards (Isotopically Labeled):

-

d₁₀-3-mercaptohexan-1-ol (d₁₀-3MH)

-

d₅-3-mercaptohexyl acetate (d₅-3MHA)

-

d₁₀-4-mercapto-4-methylpentan-2-one (d₁₀-4MMP)

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Methanol (MeOH).

Preparation of Stock Solutions[4]

-

DTDP Solution (10 mM): Dissolve DTDP in acidified methanol (0.1% Formic Acid). Note: DTDP is sparingly soluble in pure water; acidic methanol ensures solubility and stability.

-

Acetaldehyde Solution: Prepare a 20% (v/v) solution in water. Freshly prepared.

-

Internal Standard Mix: Prepare a working solution in ethanol containing 100 µg/L of each deuterated standard.

Experimental Protocols

Protocol A: Sample Preparation (The "Capone Method")

Rationale: Direct derivatization in the sample matrix prevents oxidation before extraction. Acetaldehyde is added to bind bisulfite (HSO₃⁻), which is a nucleophile that would otherwise react with DTDP.

-

Sample Aliquot: Transfer 10 mL of wine/juice into a 20 mL headspace vial or centrifuge tube.

-

Bisulfite Neutralization: Add 50 µL of Acetaldehyde solution. Vortex and let stand for 5 minutes.

-

Internal Standard: Add 20 µL of the Internal Standard Mix.

-

Derivatization: Add 100 µL of 10 mM DTDP solution.

-

Condition: The reaction proceeds rapidly at natural wine pH (3.0–4.0). No pH adjustment is usually necessary, though pH 7.0 increases rate. For wine, natural pH is sufficient and minimizes hydrolysis of esters like 3MHA.

-

-

Incubation: Vortex and incubate at room temperature for 15–30 minutes .

Protocol B: Solid Phase Extraction (SPE)

Rationale: Removes excess derivatizing agent and matrix interferences (sugars, acids) while concentrating the hydrophobic thiol-pyridine derivatives.

-

Cartridge: C18 (e.g., Sep-Pak tC18 or polymeric HLB), 200 mg bed.

-

Conditioning:

-

3 mL Methanol.

-

3 mL Water (containing 0.1% Formic Acid).

-

-

Loading: Pass the entire 10 mL derivatized sample through the cartridge (flow rate ~2 mL/min).

-

Washing: Wash with 3 mL of 5% Methanol in Water. Removes sugars and polar interferences.

-

Elution: Elute analytes with 1.5 mL of Methanol (or ACN).

-

Reconstitution: (Optional for higher sensitivity) Evaporate eluate under Nitrogen to dryness and reconstitute in 200 µL of initial mobile phase (5% ACN).

Protocol C: LC-MS/MS Instrumentation

Liquid Chromatography:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5–10 µL.

Gradient Table:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Start Gradient |

| 8.0 | 95 | Elution of Derivatives |

| 10.0 | 95 | Wash |

| 10.1 | 5 | Re-equilibration |

| 13.0 | 5 | End |

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).[4][9][10][11]

-

Capillary Voltage: 3.0–4.0 kV.

-

Source Temp: 150°C.

-

Desolvation Temp: 400°C.

MRM Transitions (DTDP Derivatives): Note: The precursor ion is the mixed disulfide [M+H]⁺. The product ions are typically the pyridine-thio fragment (m/z 111) or the rearranged fragment (m/z 144).

| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (V) |

| 3MH-DTDP | 244.1 | 144.1 | 111.0 | 20 / 25 |

| 3MHA-DTDP | 286.1 | 144.1 | 111.0 | 18 / 25 |

| 4MMP-DTDP | 242.1 | 144.1 | 111.0 | 20 / 25 |

| d10-3MH-DTDP | 254.2 | 144.1 | 111.0 | 20 / 25 |

| d5-3MHA-DTDP | 291.1 | 144.1 | 111.0 | 18 / 25 |

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation :

-

Linearity: Construct a calibration curve using a synthetic wine matrix (12% Ethanol, pH 3.5 Tartaric buffer) spiked with standards from 1 ng/L to 5000 ng/L.

should be > 0.99. -

Recovery (Matrix Effect): Perform "Standard Addition" on a real sample. Spike known amounts of 3MH/3MHA into a wine sample pre- and post-extraction.

-

Acceptance Criteria: Recovery between 80–120%.

-

-

Limit of Quantitation (LOQ):

-

3MH: ~1–5 ng/L

-

3MHA: ~0.5–2 ng/L

-

4MMP: ~0.5–1 ng/L[6]

-

Note: These LOQs are sufficient to detect thiols below their sensory thresholds (Sensory threshold for 4MMP is ~0.8 ng/L).

-

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Signal Intensity | Incomplete Derivatization | Ensure Acetaldehyde was added to remove SO₂ interference. Check DTDP freshness. |

| High Background Noise | Excess Reagent | Improve SPE wash step (5% MeOH). Ensure column re-equilibration is sufficient. |

| Peak Tailing | Column Interaction | Increase buffer strength slightly or check column age. Thiols can stick to active sites if not fully derivatized. |

| 3MHA Signal Loss | Hydrolysis | 3MHA is an ester and hydrolyzes to 3MH at high pH. Ensure derivatization is done at acidic pH (wine pH) and process rapidly. |

References

-

Capone, D. L., Ristic, R., & Jeffery, D. W. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Journal of Agricultural and Food Chemistry, 63(13), 3391–3402. [Link]

-

Roland, A., Schneider, R., Razungles, A., & Cavelier, F. (2011). Varietal Thiols in Wine: Discovery, Analysis and Applications. Chemical Reviews, 111(11), 7355–7376. [Link]

-

Vichi, S., Santini, C., Natali, N., Riponi, C., Lopez-Tamames, E., & Buxaderas, S. (2013). Volatile thiols in wine: Analysis by LC-MS/MS after derivatization with 4,4′-dithiodipyridine.[2][3][11][14] Food Chemistry, 141(4), 3763-3770. [Link][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Simple quantitative determination of potent thiols at ultratrace levels in wine by derivatization and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. reddit.com [reddit.com]

- 6. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. openpub.fmach.it [openpub.fmach.it]

- 9. Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]

- 10. Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lipidmaps.org [lipidmaps.org]

- 13. nrcgrapes.in [nrcgrapes.in]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Derivatization of 4-(2-Sulfanylpropyl)phenol for Trace GC-MS Analysis

Abstract

This application note details a robust protocol for the simultaneous derivatization of the hydroxyl and thiol functional groups in 4-(2-Sulfanylpropyl)phenol (SPP) prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Due to the high polarity and oxidative instability of SPP, direct GC analysis results in poor peak shape and sensitivity. We present a validated silylation workflow using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form the stable di-trimethylsilyl (di-TMS) derivative. This method ensures quantitative conversion, prevents on-column oxidation, and significantly improves the limit of detection (LOD).

Introduction & Mechanistic Rationale

The Analyte Challenge

4-(2-Sulfanylpropyl)phenol is a bifunctional molecule containing a phenolic hydroxyl group and a secondary thiol (sulfhydryl) group on a propyl chain.

-

Polarity: Both groups act as hydrogen bond donors/acceptors, causing adsorption on the GC inlet liner and column stationary phase (tailing).

-

Instability: The thiol group (-SH) is highly susceptible to oxidative coupling, forming disulfides (R-S-S-R) in the presence of trace oxygen or peroxides, leading to ghost peaks and non-reproducible quantification.

The Derivatization Strategy: Silylation

Silylation is the preferred method for blocking protic sites. We utilize BSTFA , a powerful silyl donor, catalyzed by TMCS .[1]

-

Reaction: The reagent replaces the active protons on both the oxygen and sulfur atoms with trimethylsilyl (TMS) groups [-Si(CH₃)₃].[2]

-

Product: The target analyte is converted into 4-[2-(trimethylsilylthio)propyl]phenoxy]trimethylsilane (di-TMS derivative).

-

Why BSTFA + 1% TMCS? While the phenolic -OH silylates readily, the secondary thiol (-SH) is sterically hindered and less nucleophilic. TMCS acts as a Lewis acid catalyst to drive the reaction to completion, preventing the formation of mono-TMS artifacts.

Materials & Instrumentation

Reagents

| Reagent | Grade | Purpose |

| BSTFA + 1% TMCS | Derivatization Grade (>99%) | Silylation reagent & catalyst. |

| Pyridine | Anhydrous (>99.8%) | Solvent & acid scavenger. |

| Ethyl Acetate | HPLC/GC Grade | Extraction/Dilution solvent. |

| Nitrogen (N₂) | UHP (99.999%) | Solvent evaporation & inert atmosphere. |

| Internal Standard | 4-Chlorophenol or Phenanthrene-d10 | Quantification reference. |

Instrumentation

-

GC System: Agilent 8890 (or equivalent) with Split/Splitless inlet.

-

Detector: Single Quadrupole MS (e.g., 5977B) in EI mode (70 eV).

-

Column: Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).

-

Incubator: Dry block heater capable of maintaining 70°C ± 1°C.

Experimental Protocol

Sample Preparation Workflow

Critical Pre-condition: All glassware must be silanized and moisture-free. Water hydrolyzes TMS derivatives immediately.

-

Extraction: Extract the analyte from the matrix (plasma, tissue, or synthesis reaction) using Ethyl Acetate.

-

Drying: Pass the organic layer through a small column of Anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

-

Evaporation: Transfer an aliquot (e.g., 200 µL) to a 1.5 mL GC autosampler vial. Evaporate to complete dryness under a gentle stream of Nitrogen at room temperature.

-

Note: Do not apply heat during evaporation to minimize thiol oxidation before protection.

-

Derivatization Reaction[3]

-

Reconstitution: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve.

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

-

Ratio: Ensure the molar ratio of Reagent:Analyte is at least 50:1.

-

-

Inert Cap: Flush the vial headspace with Nitrogen for 5 seconds and immediately cap with a PTFE-lined crimp cap.

-

Incubation: Heat the vial at 70°C for 45 minutes .

-

Why 70°C? Room temperature is sufficient for the phenol, but the secondary thiol requires thermal energy to overcome steric hindrance and achieve 100% conversion.

-

-

Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

-

Dilution (Optional): If the concentration is too high, dilute with anhydrous Ethyl Acetate. Do not use protic solvents (Methanol/Ethanol).

GC-MS Parameters

| Parameter | Setting |

| Inlet Temp | 280°C |

| Injection Mode | Splitless (1 µL injection) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min) |

| Transfer Line | 290°C |

| Source Temp | 230°C |

| Scan Range | m/z 50 – 500 |

Visualizations

Reaction Scheme

The following diagram illustrates the chemical transformation of SPP into its di-TMS derivative.

Caption: Figure 1. Dual silylation mechanism of 4-(2-Sulfanylpropyl)phenol using BSTFA/TMCS.

Analytical Workflow

Caption: Figure 2.[3][4] Step-by-step analytical workflow ensuring moisture control and reaction completeness.

Results & Discussion

Interpretation of Mass Spectra

The di-TMS derivative (MW ≈ 312.6 g/mol ) exhibits a distinct fragmentation pattern useful for identification.

| Ion (m/z) | Origin/Fragment | Significance |

| 312 | M+ (Molecular Ion) | Confirms di-TMS formation. |

| 297 | [M - 15]⁺ | Loss of methyl group from Si. Diagnostic for TMS. |

| 179 | [M - TMS-S-CH(CH₃)]⁺ | Cleavage of the propyl-thiol side chain. |

| 73 | [Si(CH₃)₃]⁺ | Common TMS fragment (Base peak in many silyl derivatives). |

Troubleshooting Guide

-

Issue: Presence of Mono-TMS peak.

-

Cause: Incomplete reaction, likely at the hindered thiol site.

-

Solution: Increase incubation time to 60 mins or temperature to 80°C. Ensure TMCS catalyst is fresh.

-

-

Issue: Degradation of Column Performance.

-

Cause: Accumulation of by-products (TMS-trifluoroacetamide).

-

Solution: Regular inlet liner replacement and column trimming.

-

-

Issue: "Ghost" Peak at higher MW.

-

Cause: Disulfide formation (Dimer) prior to derivatization.

-

Solution: Add a reducing agent (e.g., DTT) during the extraction phase, but it must be removed or carefully managed as it also silylates. Best practice: Work strictly under Nitrogen.

-

References

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Retrieved from [Link]

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

-

ResearchGate. (2012).[5] Silyl Derivatization of Alkylphenols for Simultaneous GC/MS Determination. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Mercapto-4-methylpentan-2-one (4MMP) as a Key Marker for Hop Aroma in Beer

Introduction: The Aromatic Signature of Hops

The characteristic and often potent fruity and tropical aromas of many modern craft beers, particularly hop-forward styles like IPAs, are not solely derived from the essential oils traditionally associated with hops. A class of highly potent, sulfur-containing compounds known as polyfunctional thiols plays a pivotal role in defining these desirable aromatic profiles. Among these, 4-mercapto-4-methylpentan-2-one (4MMP), also known as 4-sulfanyl-4-methylpentan-2-one (4S4MP), is a key odorant responsible for distinct notes of blackcurrant, boxwood, and tropical fruit.[1][2] Due to its extremely low sensory perception threshold, even trace amounts of 4MMP can have a significant impact on the final aroma of the beer.[1] Consequently, the accurate detection and quantification of 4MMP have become critical for brewers seeking to optimize hop utilization and for researchers investigating the complex chemistry of beer flavor.

These application notes provide a comprehensive guide for researchers, scientists, and quality control professionals on the use of 4MMP as a marker for hop aroma. We will delve into the scientific principles governing its release during the brewing process and provide detailed protocols for its analysis.

Scientific Principles: The Journey of a Thiol from Hop to Beer

The presence and concentration of 4MMP in finished beer are the culmination of a series of biochemical and chemical transformations. Understanding this pathway is crucial for interpreting analytical results and manipulating brewing parameters to achieve a desired aromatic profile.

1. Precursors in Hops and Malt: 4MMP does not typically exist in its free, volatile form in significant quantities within the hop cone itself. Instead, it is primarily present as non-volatile, flavorless precursors.[1] These are typically cysteine- or glutathione-conjugated forms of 4MMP.[3][4] While hops are the major source, some research has also identified thiol precursors in malt, which can contribute to the overall thiol potential of the wort.[3]

2. The Role of Yeast Biotransformation: The key step in the release of free, aromatic 4MMP is the enzymatic activity of brewing yeast during fermentation.[3][5] Specific yeast enzymes, known as β-lyases, cleave the cysteine-conjugated precursors, liberating the volatile thiol.[4][5] The efficiency of this biotransformation is highly dependent on the yeast strain, with some strains possessing significantly higher β-lyase activity than others.[5] Fermentation conditions, such as temperature, can also influence the rate and extent of thiol release.[6]

3. Chemical and Physical Factors: The journey of 4MMP is not without its perils. As a reactive thiol, it is susceptible to oxidation and binding to other beer components, which can lead to a decrease in its concentration and aromatic impact over time.[7] Storage temperature and exposure to oxygen are critical factors affecting the stability of 4MMP in packaged beer.[7]

The following diagram illustrates the simplified pathway for the release of 4MMP:

Caption: Simplified workflow for the release of 4MMP from precursors during the brewing process.

Quantitative Data: Sensory Thresholds and Typical Concentrations

The impact of 4MMP on beer aroma is directly related to its concentration relative to its sensory detection threshold. This threshold can vary slightly depending on the beer matrix and the individual taster.

| Parameter | Value | Source |

| Sensory Perception Threshold | ~1.5 ng/L (ppt) | [2] |

| Aroma Profile at Low Concentrations | Blackcurrant, Muscat | [2] |

| Aroma Profile at High Concentrations | Catty, Body Odor | [2] |

| Typical Concentration in Lagers | Often below detection limit | [1] |

| Typical Concentration in Dry-Hopped Ales | Can exceed 100 ng/L | [1] |

Analytical Protocols: Quantification of 4MMP in Beer

The quantification of 4MMP in beer is challenging due to its low concentrations (in the ng/L range) and its high reactivity.[8] The following protocol outlines a robust and sensitive method using on-fiber derivatization with headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).[8] This approach avoids the use of hazardous mercury compounds common in older methods.[1][8]

Protocol 1: Sample Preparation and Derivatization

Objective: To extract and derivatize 4MMP from the beer matrix to enhance its volatility and chromatographic detection.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Derivatizing agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr)

-

Internal standard (e.g., deuterated 4MMP)

-

Sodium chloride (NaCl)

-

Deionized water

-

Beer sample, degassed

Procedure:

-

Sample Aliquoting: Pipette 10 mL of degassed beer into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known concentration of the internal standard to the beer sample.

-

Salting Out: Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

-

pH Adjustment (Optional but Recommended): Adjust the pH of the sample to approximately 4.5.

-

Derivatization: Introduce the PFBBr derivatizing agent. This can be done by injecting a small volume of a PFBBr solution in a suitable solvent.

-

Vial Sealing: Immediately seal the vial with the screw cap.

Protocol 2: HS-SPME and GC-MS/MS Analysis

Objective: To extract the derivatized 4MMP from the headspace and quantify it using GC-MS/MS.

Instrumentation:

-

Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

-

SPME-compatible autosampler

-

GC column suitable for flavor analysis (e.g., DB-5ms)

Procedure:

-

Incubation and Extraction: Place the prepared vial in the autosampler's incubation station. Incubate at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 30 minutes) to allow the analytes to partition into the headspace. Then, expose the SPME fiber to the headspace for a specific extraction time (e.g., 30 minutes).

-

Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

-

Gas Chromatography: The analytes are separated on the GC column using a temperature program designed to resolve the derivatized 4MMP from other beer matrix components.

-

Tandem Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the derivatized 4MMP and its internal standard. This provides high sensitivity and selectivity, minimizing interferences from the complex beer matrix.

The following diagram outlines the analytical workflow:

Caption: Analytical workflow for the quantification of 4MMP in beer using HS-SPME-GC-MS/MS.

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of the analytical results, the following quality control measures are essential:

-

Calibration Curve: A calibration curve should be prepared using a model beer solution spiked with known concentrations of 4MMP and the internal standard. This is used to quantify the 4MMP in the unknown samples.

-

Method Blank: A method blank (e.g., deionized water or a non-hopped beer) should be run with each batch of samples to check for contamination.

-

Replicates: Analyze each sample in duplicate or triplicate to assess the precision of the method.

-

Spike Recovery: A known amount of 4MMP should be added to a beer sample and the recovery calculated to assess the accuracy of the method in the specific beer matrix.

By implementing these self-validating systems, researchers can have high confidence in the reported 4MMP concentrations.

Conclusion

4-Mercapto-4-methylpentan-2-one is a powerful marker for the desirable fruity and tropical hop aromas in beer. Its analysis, while challenging, provides invaluable insights for brewers aiming for specific flavor profiles and for scientists unraveling the complexities of beer chemistry. The protocols outlined in these application notes, based on modern analytical techniques, offer a sensitive, reliable, and safer approach to quantifying this critical aroma compound.

References

-

The Sensorial and Chemical Changes in Beer Brewed with Yeast Genetically Modified to Release Polyfunctional Thiols from Malt and Hops. (2022). MDPI. [Link]

-

Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. (2020). PubMed. [Link]

-

Unusual Profile of Thiol Precursors in Special Malts: First Evidence of Chemical Glutathione-/γGluCy. (2023). DIAL@UCLouvain. [Link]

-

Analysis of polyfunctional thiols in beer. (n.d.). Lund University Publications. [Link]

-

Occurrence of polyfunctional thiols in fresh lager beers. (2003). PubMed. [Link]

-

Scientists Create a Better Process to Assess Thiols in Beer. (2021). Lab Manager. [Link]

-

Solventless process to assess thiols in beers. (2021). Food Processing. [Link]

-

Scientists develop method to test for fruity thiols in beer. (2021). New Food magazine. [Link]

-

Fermentation temperature impacts polyfunctional thiol biotransformation in beer. (2024). BrewingScience. [Link]

-

On the Behavior of the Important Hop Odorant 4-Mercapto-4-methylpentan-2-one (4MMP) during Dry Hopping and during Storage of Dry Hopped Beer. (2018). BrewingScience. [Link]

-

Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. (2021). MDPI. [Link]

-

Beer Polyphenols—Bitterness, Astringency, and Off-Flavors. (2021). MDPI. [Link]

-

Sensory Thresholds: Beyond the Numbers. (2023). Top Crop. [Link]

-

Evolution of Chemical and Sensory Properties during Aging of Top-Fermented Beer. (2004). ACS Publications. [Link]

-

Advanced analytical methods for the analysis of chemical and microbiological properties of beer. (n.d.). Hellenic Organization for Standardization. [Link]

-

4-methyl 4-mercaptopentan-2-one 1% solution, 19872-52-7. (n.d.). The Good Scents Company. [Link]

-

Comparison of 4-Mercapto-4-methylpentan-2-one Contents in Hop Cultivars from Different Growing Regions. (2008). ResearchGate. [Link]

-

Tracking hop aroma compounds within hop varieties and beer. (2021). SlidePlayer. [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. hopandbrewschool.com [hopandbrewschool.com]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. mdpi.com [mdpi.com]

- 5. The Sensorial and Chemical Changes in Beer Brewed with Yeast Genetically Modified to Release Polyfunctional Thiols from Malt and Hops [mdpi.com]

- 6. Fermentation temperature impacts polyfunctional thiol biotransformation in beer | BrewingScience [brewingscience.de]

- 7. On the Behavior of the Important Hop Odorant 4-Mercapto-4-methylpentan-2-one (4MMP) during Dry Hopping and during Storage of Dry Hopped Beer | BrewingScience [brewingscience.de]

- 8. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the extraction efficiency of 4-(2-Sulfanylpropyl)phenol from complex matrices.

Subject: Optimization of Extraction Protocols for Labile Thiol-Phenols from Biological Matrices Document ID: TS-SPP-402 Last Updated: 2025-05-15 Status: Active

Executive Summary

You are likely visiting this guide because you are experiencing low recovery (<40%) , high variability (RSD >15%) , or non-linear calibration curves when extracting 4-(2-Sulfanylpropyl)phenol (4-SPP).

The Core Problem: 4-SPP presents a dual-challenge:

-

The Thiol (-SH) Group: It is highly prone to oxidation, forming disulfides (dimers) or binding covalently to plasma proteins (albumin) immediately upon sampling.

-

The Phenol (-OH) Group: It requires specific pH control for retention on Solid Phase Extraction (SPE) media.

Standard "generic" extraction protocols (like simple protein precipitation) fail because they address the matrix but ignore the chemical instability of the analyte. This guide provides a self-validating workflow to stabilize and extract 4-SPP with high efficiency.

Phase 1: Stabilization (The "Hidden" Variable)

Diagnosis: If your recovery drops over time (e.g., samples processed immediately vs. 2 hours later), your issue is not extraction; it is degradation.

The Mechanism of Failure

Upon exposure to air or biological oxidases, the free thiol group in 4-SPP oxidizes to form a disulfide dimer (4-SPP-S-S-4-SPP) or reacts with cysteine residues in proteins. This effectively removes the "free" analyte from your sample before you even begin extraction.

Corrective Protocol: Chemical Capping

You must stabilize the thiol at the moment of collection. We recommend Derivatization with N-Ethylmaleimide (NEM) over simple reduction, as it permanently "caps" the reactive sulfur, preventing re-oxidation during the SPE process.

Protocol A: In-Situ Stabilization

-

Preparation: Prepare a 50 mM NEM solution in PBS (Phosphate Buffered Saline).

-

Collection: Add NEM solution to the sample collection tube before adding the biological fluid.

-

Ratio: Final concentration should be at least 5 mM NEM (approx. 10:1 molar excess over total thiols).

-

-

Incubation: Vortex and let stand for 10 minutes at Room Temperature.

-

Quenching: (Optional but recommended) Add 1% Formic Acid to stop the reaction and stabilize the phenol group.

Visualizing the Pathway

Figure 1: The stabilization decision tree. Without NEM, the analyte dimerizes and becomes undetectable by standard MRM transitions.

Phase 2: Extraction Strategy (SPE Optimization)

Diagnosis: If your analyte is stable but you still see matrix effects (ion suppression), your cleanup is insufficient.

Sorbent Selection: Mixed-Mode Anion Exchange (MAX)

Do not use standard C18 (reversed-phase).

-

Why? 4-SPP is a weak acid (Phenol pKa ~10).

-

The Solution: Use a Mixed-Mode Strong Anion Exchange (MAX) cartridge.[1] This allows you to lock the analyte onto the sorbent using charge (ionic interaction) while washing away neutrals and zwitterions with aggressive organic solvents.

The Validated MAX Protocol

| Step | Solvent / Reagent | Mechanism |

| 1.[2] Condition | 1 mL Methanol | Activates hydrophobic pores.[3] |

| 2. Equilibrate | 1 mL Water | Prepares surface for aqueous sample. |

| 3. Load | Sample (pH adjusted to > 10.5) | CRITICAL: At pH > 10.5, the phenol is deprotonated (negatively charged). It binds to the positively charged quaternary amine on the sorbent. |

| 4. Wash 1 | 5% Ammonium Hydroxide | Removes proteins and neutral interferences. |

| 5. Wash 2 | 100% Methanol | The "Magic" Step: Since the analyte is ionically locked, you can wash with 100% organic solvent to remove lipids/hydrophobics without losing analyte. |

| 6. Elute | 2% Formic Acid in Methanol | Acidification neutralizes the phenol (removes charge), releasing it from the sorbent. |

Workflow Diagram

Figure 2: Mixed-Mode Anion Exchange (MAX) mechanism. The ability to wash with 100% Methanol provides superior cleanliness compared to standard C18 protocols.

Phase 3: Troubleshooting FAQ

Q1: I see a "double peak" in my chromatogram. What is happening?

-

Cause: This is likely incomplete derivatization or the presence of diastereomers if your derivatizing agent (NEM) creates a chiral center.

-

Fix: Ensure NEM is in excess (10:1). If using LC-MS, check if the two peaks have the exact same mass transitions. If so, integrate both or switch to a non-chiral derivatizing agent like N-benzylmaleimide, though NEM is standard.

Q2: My recovery is consistent but low (~50%).

-

Cause: Protein Binding. The 4-SPP might be trapped in the protein pellet during the initial precipitation step.

-

Fix: Perform a "double extraction."

-

Precipitate protein with Acetonitrile.

-

Take the pellet, sonicate it with 100 µL of Methanol/Water (50:50), and re-spin.

-

Combine the supernatants. This often recovers an additional 15-20% of the analyte.

-

Q3: Can I use TCEP instead of NEM?

-

Answer: Yes, but with a caveat. TCEP reduces disulfides back to free thiols. If you use TCEP, you must keep the sample anaerobic or acidic and analyze immediately. Free thiols will re-oxidize in the autosampler. NEM is safer for batch processing.

Summary of Efficiency Gains

| Method | Stabilization | Cleanup | Approx.[4][5][6] Recovery | Matrix Effect |

| Generic PPT | None | Protein Precip. | < 30% (Variable) | High |

| Acidified SPE | Acid only | C18 SPE | 40-50% | Moderate |

| Rec. Protocol | NEM Derivatization | MAX SPE | > 85% | Negligible |

References

-

Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Source: National Institutes of Health (PubMed) URL:[Link]

-

Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HAX (Anion Exchange). Source: Biotage Technical Notes URL:[Link] (Referenced via technical search for Mixed-Mode Anion Exchange protocols for acidic drugs).

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Source: MDPI (Molecules) URL:[Link]

Sources

- 1. Biocomma - Copure® MAX Mixed-mode Anion Exchange [biocomma.com]

- 2. biotage.com [biotage.com]

- 3. data.biotage.co.jp [data.biotage.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative analysis of 4-(2-Sulfanylpropyl)phenol with other volatile thiols in Sauvignon Blanc.

This guide provides a comparative technical analysis of the specific query compound, 4-(2-Sulfanylpropyl)phenol (4-SPP) , against the established "Big Three" volatile thiols that define Sauvignon Blanc typicity: 3-Mercaptohexan-1-ol (3-MH) , 3-Mercaptohexyl acetate (3-MHA) , and 4-Mercapto-4-methylpentan-2-one (4-MMP) .

Executive Summary & Chemical Context

Status: 4-(2-Sulfanylpropyl)phenol (4-SPP) (CAS: 1546149-14-7) is a phenolic thiol structurally distinct from the primary aliphatic varietal thiols found in Sauvignon Blanc. While the "Big Three" (3-MH, 3-MHA, 4-MMP) are the validated drivers of the "tropical" and "box tree" aroma profile, 4-SPP represents a structural class more closely related to volatile phenols (e.g., smoke taint markers or Brettanomyces metabolites) than to the terpenoid-like varietal thiols.

Scientific Verdict: In the context of Sauvignon Blanc, 4-SPP is either a trace metabolite, a precursor degradation product, or a structural analog often confused with Benzenemethanethiol (flint/smoke) or 4-Mercapto-4-methylpentan-2-one (box tree). This guide compares its physicochemical properties and theoretical sensory impact against the industry standards.

Chemical & Sensory Comparison Guide

The following table contrasts the query compound with the validated "Big Three" alternatives.

Table 1: Physicochemical and Sensory Profile Comparison

| Feature | 4-(2-Sulfanylpropyl)phenol (Query Subject) | 3-Mercaptohexan-1-ol (3-MH) (Alternative 1) | 3-Mercaptohexyl acetate (3-MHA) (Alternative 2) | 4-Mercapto-4-methylpentan-2-one (4-MMP) (Alternative 3) |

| Structure Class | Phenolic Thiol (Aromatic ring + SH) | Aliphatic Alcohol Thiol | Aliphatic Ester Thiol | Aliphatic Ketone Thiol |

| Primary Aroma | Theoretical: Medicinal, Phenolic, Burnt Rubber, Faint Meaty. | Grapefruit, Passionfruit, Rhubarb. | Passionfruit, Box Tree, Guava (High impact). | Box Tree, Broom, Cat Urine (at high conc.), Blackcurrant bud. |

| Sensory Threshold | Unknown (Est. >10 µg/L based on phenol analogs). | 60 ng/L (Very Low). | 4 ng/L (Extremely Low). | 0.8 ng/L (Ultra-Trace). |

| Biosynthetic Origin | Likely degradation of lignin/phenolic acids + sulfur source. | Cleavage of Cys-3MH or Glu-3MH precursors. | Acetylation of 3-MH by yeast (ATF1 gene). | Cleavage of Cys-4MMP precursor. |

| Oxidation Risk | High (Phenolic ring prone to quinone formation). | Moderate (Disulfide formation). | High (Hydrolysis back to 3-MH). | Moderate to High. |

| Sauvignon Blanc Relevance | Negligible/Contaminant (Not a varietal marker). | Primary Driver (Tropical notes). | Primary Driver (Estery/Tropical notes). | Primary Driver (Green/Vegetal notes). |

Mechanistic Pathways: Biosynthesis & Release

Understanding the origin of these compounds explains why 4-SPP is rare while 3-MH/4-MMP are abundant. The "Big Three" are derived from non-volatile, odorless precursors present in the grape must, released by yeast

Figure 1: Thiol Release Mechanism (The "Big Three" Pathway)

Caption: Yeast

Analytical Protocols: Validating Thiol Presence

To confirm the presence of these thiols, specific derivatization is required due to their high volatility and susceptibility to oxidation. The following protocol is the industry standard for quantifying 3-MH, 3-MHA, and 4-MMP. 4-SPP would be detectable via this method if it possesses the reactive -SH group, though its retention time would differ significantly due to the phenol ring.

Protocol: SIDA-GC-MS/MS Quantification of Volatile Thiols

Objective: Quantify trace thiols (ng/L range) using Stable Isotope Dilution Assay (SIDA).

Reagents:

-

Internal Standards: d2-3MH, d2-3MHA, d2-4MMP (Deuterated isotopes are critical for accuracy).

-

Derivatizing Agent: p-Hydroxymercuribenzoate (p-HMB) or Ethyl Propiolate (ETP). Note: ETP is preferred for GC-MS to avoid heavy metal waste.

-

Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

-

Sample Preparation:

-

Take 50 mL of wine sample.

-

Add 50 µL of deuterated internal standard mix (d2-3MH, d2-3MHA, d2-4MMP).

-

Critical Step: Add antioxidant (ascorbic acid, 50 mg/L) immediately to prevent quinone-thiol adduct formation.

-

-

Derivatization (ETP Method):

-

Add 500 µL of Ethyl Propiolate (ETP) to the sample.

-

Adjust pH to 10.0 using NaOH (Thiols react with ETP best at high pH).

-

Stir for 20 minutes at room temperature.

-

Mechanism: The -SH group reacts with ETP to form a stable thioether, preventing oxidation and improving volatility for GC.

-

-

Extraction:

-

Perform Liquid-Liquid Extraction (LLE) using 2 mL Dichloromethane (DCM).

-

Centrifuge at 4000 rpm for 5 mins to separate phases.

-

Collect the organic (bottom) layer. Dry over anhydrous

.

-

-

GC-MS/MS Analysis:

-

Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).

-

Injection: Splitless mode at 250°C.

-

Detection: Triple Quadrupole MS (MRM mode).

-

Transitions:

-

3-MH-ETP: m/z 217 -> 171

-

4-MMP-ETP: m/z 230 -> 115

-

4-SPP-ETP (Theoretical): Monitor m/z corresponding to [Parent + ETP - fragmentation].

-

-

Validation Check:

-

Linearity:

over 10–5000 ng/L range. -

Recovery: 85–115% using spiked samples.

Critical Analysis: Why 4-SPP is an "Outlier"

Structural Causality

The "Big Three" thiols are aliphatic (open-chain). This structure allows them to bind to specific olfactory receptors associated with "fruity" and "green" perception.

-

4-SPP contains a phenol ring . In wine chemistry, volatile phenols (e.g., 4-ethylphenol, 4-ethylguaiacol) are almost exclusively associated with Brettanomyces spoilage (descriptors: "Band-Aid," "Horse Sweat") or smoke taint (descriptors: "Campfire," "Ash").

-

Hypothesis: If 4-SPP exists in wine, its sensory contribution would likely be masked by the high-impact aliphatic thiols or perceived as a "chemical/medicinal" off-note, rather than a positive varietal marker.

Nomenclature Confusion

Researchers often confuse 4-SPP with:

-

Benzenemethanethiol (Benzyl Mercaptan): A known thiol in Sauvignon Blanc responsible for "flinty/smoky" notes (gunpowder).

-

4-Mercapto-4-methylpentan-2-one (4-MMP): Similar name structure, but chemically a ketone, not a phenol.

References

-

Tominaga, T., et al. (1998). "Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines." Flavour and Fragrance Journal. Link

-

Roland, A., et al. (2011). "Flavor chemistry of varietal grape thiols: a review." Chemical Reviews. Link

-

Coetzee, C., & du Toit, W. J. (2012). "A comprehensive review on Sauvignon blanc aroma with a focus on certain positive volatile thiols." South African Journal of Enology and Viticulture. Link

-

Lund, C. M., et al. (2009). "Impact of specific volatile thiols on the perception of Sauvignon blanc wine." American Journal of Enology and Viticulture. Link

-

Chemical Book/CAS Database. (2024). "CAS 1546149-14-7 Entry."[1][2][3][4][5] Link

Sources

- 1. 1546149-14-7|4-(2-Sulfanylpropyl)phenol|BLD Pharm [bldpharm.com]

- 2. aablocks.com [aablocks.com]

- 3. 1546149-14-7_4-(2-Sulfanylpropyl)phenolCAS号:1546149-14-7_4-(2-Sulfanylpropyl)phenol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. CAS:1546149-14-7, 4-(2-Sulfanylpropyl)phenol-毕得医药 [bidepharm.com]

- 5. Search Results - AK Scientific [aksci.com]

Technical Comparison Guide: Sensory & Structural Analysis of Thiol-Functionalized Flavorants

This guide provides a rigorous technical comparison between 4-(2-Sulfanylpropyl)phenol (a phenolic thiol derivative) and 3-Mercaptohexanol (a canonical aliphatic thiol).

Executive Summary

This guide compares two distinct classes of sulfur-containing odorants: the industry-standard 3-Mercaptohexanol (3-MH) , renowned for its tropical fruit efficacy, and the structurally complex 4-(2-Sulfanylpropyl)phenol (4-SPP) , a phenolic thiol derivative often associated with advanced catalytic reactions or specific off-flavor pathways (e.g., smoke taint or hop degradation).

-

3-Mercaptohexanol (3-MH): The "Gold Standard" for tropical, citrus, and sulfur-fruit notes (Grapefruit/Passion fruit). High volatility, low threshold, aliphatic backbone.

-

4-(2-Sulfanylpropyl)phenol (4-SPP): A "Challenger" molecule representing the intersection of phenolic spice and sulfidic meatiness. Characterized by lower volatility, higher persistence, and a polarizing sensory profile (Spicy/Meaty/Empyreumatic).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Feature | 3-Mercaptohexanol (3-MH) | 4-(2-Sulfanylpropyl)phenol (4-SPP) |

| IUPAC Name | 3-Sulfanylhexan-1-ol | 4-(2-Sulfanylpropyl)phenol |

| Structure Class | Aliphatic Thiol-Alcohol | Phenolic Thiol (Aryl-Alkyl Thiol) |

| CAS Number | 51755-83-0 | 1546149-14-7 |

| Molecular Weight | 134.24 g/mol | 168.26 g/mol |

| LogP (Hydrophobicity) | ~1.3 (Moderate) | ~2.5 (High) |

| Key Precursor | S-cysteinyl-3-mercaptohexanol (Grapes/Hops) | 4-Allylphenol (Chavicol) + H₂S |

| Chirality | Yes (R/S enantiomers) | Yes (at the propyl C2 position) |

Sensory Profile Comparison

Olfactory Descriptors

The core distinction lies in the backbone influence : the aliphatic chain of 3-MH facilitates "clean" fruit perception, while the aromatic ring of 4-SPP introduces steric bulk and pi-electron interactions that shift perception toward savory/spicy notes.

| Attribute | 3-Mercaptohexanol (3-MH) | 4-(2-Sulfanylpropyl)phenol (4-SPP) |

| Primary Descriptor | Tropical Fruit (Grapefruit, Passion fruit) | Savory/Empyreumatic (Cured meat, Smoke, Spice) |

| Secondary Notes | Box tree (Cat urine) at high conc., Rhubarb, Zest | Medicinal, Clove-like (phenolic heritage), Rubber |

| Threshold (Air) | ~0.8 – 5 ng/L (Extremely Potent) | Estimated ~50 – 200 ng/L (Moderate Potent)* |

| Matrix Effect | Highly suppressed by copper ions; enhanced by ethanol. | Highly persistent; binds to proteins/mannoproteins. |

| Enantiomeric Effect | (R): Grapefruit/Fruity (S): Passion fruit/Herbaceous | (R/S): Likely varies between "Spicy-Sulfur" and "Meaty-Broth". |

> Note on 4-SPP Data: Direct threshold data for 4-SPP is sparse in public literature. Values are estimated based on Structure-Odor Relationships (SOR) of homologous phenolic thiols (e.g., benzenemethanethiol).

Structure-Odor Activity (SAR) Analysis

-

3-MH (The "Pocket Fitter"): The flexible hexyl chain allows the thiol group to fit snugly into the hydrophobic pocket of human olfactory receptors (ORs), specifically interacting with copper ions in the receptor site. The hydroxyl group provides a secondary hydrogen-bonding anchor, boosting water solubility and bioavailability in saliva.

-

4-SPP (The "Rigid Docker"): The phenol ring creates a rigid steric bulk. While the thiol group still binds to receptor metals, the aromatic ring engages in pi-stacking interactions with receptor residues (e.g., Phenylalanine, Tryptophan). This often triggers "trigeminal" or "chemesthetic" responses interpreted as pungency or spice, rather than pure fruitiness.

Experimental Protocols (Self-Validating Systems)

Synthesis of Standards (For Sensory Benchmarking)

Since 4-SPP is not a standard catalog item, researchers must synthesize it to verify sensory properties.

Protocol: Hydrosulfurization of Chavicol (4-Allylphenol)

-

Precursor: Start with pure 4-Allylphenol (Chavicol).

-

Reagent: Thioacetic acid (AcSH) with AIBN (radical initiator).

-

Reaction: Reflux in toluene under

for 4 hours. This yields the thioacetate intermediate (Anti-Markovnikov addition favored). -

Hydrolysis: Treat with LiAlH₄ or NaOH/MeOH to cleave the acetate and yield the free thiol 4-(3-sulfanylpropyl)phenol (primary thiol) or use Markovnikov conditions (acid catalysis) to target the 2-sulfanyl isomer (secondary thiol).

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Validation: NMR (

H,

GC-O (Gas Chromatography-Olfactometry) Workflow

To objectively compare these compounds, a dilution analysis is required.

Figure 1: GC-O Dilution Analysis Workflow. This protocol ensures that the high-impact 3-MH is not masked by the solvent peak and that the lower-volatility 4-SPP is detected at the correct retention time.

Mechanistic Comparison (Receptor Interaction)

The following diagram illustrates the divergent signaling pathways triggered by Aliphatic vs. Phenolic Thiols.

Figure 2: Receptor-Ligand Interaction Model. 3-MH relies primarily on metal coordination within a hydrophobic pocket, while 4-SPP utilizes dual anchoring (Metal + Pi-Stacking), altering the neural code from "fruit" to "savory".

References

-

Tominaga, T., et al. (1998). "Identification of 3-mercaptohexanol as a potent thiol in Sauvignon Blanc." Journal of Agricultural and Food Chemistry.

-

Polster, J., & Schieberle, P. (2015).[1] "Structure-Odor Correlations in Homologous Series of Alkanethiols." Journal of Agricultural and Food Chemistry.

-

Vermeulen, C., et al. (2003). "Combinatorial Synthesis and Sensorial Properties of Mercapto Primary Alcohols." Journal of Agricultural and Food Chemistry.

-

ChemSrc Database. (2024). "CAS 1546149-14-7 Entry: 4-(2-Sulfanylpropyl)phenol."

-

Parker, M., et al. (2012). "Contribution of Thiols to Smoke Taint in Wine." Australian Journal of Grape and Wine Research.

Sources

A Comparative Guide to the Cross-Validation of GC-Olfactometry and GC-MS for the Identification of 4-(2-Sulfanylpropyl)phenol

In the intricate world of flavor and fragrance analysis, the definitive identification of character-impact compounds is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS), through the lens of identifying a potent, sulfur-containing aromatic: 4-(2-sulfanylpropyl)phenol. For researchers, scientists, and professionals in drug development, understanding the synergistic potential of these methods is crucial for comprehensive and accurate molecular characterization.